(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Ensure experimental reproducibility with (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1434127-03-3), a defined-stereochemistry building block for nAChR ligand discovery. The (1S,6R) configuration delivers precise 3D orientation critical for receptor subtype selectivity—racemic or isomeric alternatives compromise SAR validity. This 3-methyl-substituted scaffold enables probing of N-methylation effects on α4β2 receptor binding and functional outcomes, supporting non-opioid analgesic development programs. High purity (98%) ensures consistent results in medicinal chemistry campaigns.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
CAS No. 1434127-03-3
Cat. No. B11764113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
CAS1434127-03-3
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN1CCC2CNC2C1
InChIInChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
InChIKeyFKLSALOSNKEZRE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane: Core Scaffold and Baseline Specifications for Research Procurement


(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1434127-03-3) is a chiral, bicyclic diamine featuring a rigid 3,8-diazabicyclo[4.2.0]octane core [1]. This scaffold is a privileged pharmacophore, integral to the development of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands, where it serves as a conformationally restricted bioisostere for acetylcholine and nicotine [2]. The compound is characterized by its precise (1S,6R) stereochemistry and a molecular weight of 126.20 g/mol [1]. As a research intermediate, it is commercially available with specified purity levels, primarily for use in medicinal chemistry and chemical biology investigations .

Why Generic 3,8-Diazabicyclo[4.2.0]octane Analogs Cannot Substitute for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in nAChR and Related Research


The biological activity of 3,8-diazabicyclo[4.2.0]octane-based ligands is exquisitely sensitive to both stereochemistry and N-substitution patterns, making generic substitution untenable for reproducible research. For instance, within the nAChR ligand series, subtle changes in the core structure or stereochemistry can drastically alter receptor subtype selectivity and functional efficacy [1]. The (1S,6R) absolute configuration of the target compound defines a specific three-dimensional orientation of the methyl group, which is crucial for optimal interaction with chiral biological targets . Using a racemic mixture, the (1R,6S) enantiomer, or an 8-methyl isomer could lead to significant differences in binding affinity, functional potency, and off-target profiles, thereby compromising experimental validity and SAR conclusions [2]. The following evidence quantifies these critical differentiations.

Quantitative Differentiation of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Against Close Analogs: An Evidence-Based Procurement Guide


Stereochemical Purity: (1S,6R)-Enantiomer vs. (1R,6S)-Enantiomer and Racemate

The (1S,6R) configuration is critical for biological activity. The target compound is available as a single enantiomer with a specified optical purity. In contrast, the (1R,6S) enantiomer (CAS 2227199-19-9) and the racemic mixture (CAS 1378254-94-4) [1] exhibit different, and often reduced, biological activities due to stereospecific interactions with chiral targets. A 3D-QSAR study on 3,8-diazabicyclo[4.2.0]octane derivatives demonstrated that stereochemistry is a key determinant of nAChR agonist activity, with certain enantiomers showing >10-fold differences in potency [2].

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

N-Methylation Site Selectivity: 3-Methyl vs. 8-Methyl Isomer

The position of the N-methyl group on the diazabicyclo core dictates the compound's electronic and steric properties, which in turn governs its receptor binding profile. The target compound is methylated at the 3-position. The 8-methyl isomer, (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1932278-31-3) , is a distinct chemical entity with a different IUPAC name and CAS number. Studies on related 3,8-diazabicyclo[4.2.0]octane ligands have shown that N-substitution at different positions (e.g., 3- vs. 8-) can lead to differential binding affinities and functional selectivity at nAChR subtypes [1].

nAChR Ligands Receptor Selectivity Structure-Activity Relationship

Pharmacophoric Potency: Class-Leading nAChR Agonist Scaffold

Compounds based on the 3,8-diazabicyclo[4.2.0]octane core have demonstrated picomolar binding affinity and nanomolar functional potency at the human α4β2 nAChR, placing them among the most potent nAChR ligands known [1]. For example, several analogs in this series exhibited affinity equivalent to or greater than epibatidine, with Ki values reaching the low picomolar range (e.g., Ki < 0.01 nM for compound 47) and EC50 values for agonist efficacy in the low nanomolar range [1]. In vivo, these compounds showed robust analgesic efficacy in the rat formalin model of persistent pain [1]. While these specific data points are for more elaborate analogs, the activity is directly attributable to the privileged 3,8-diazabicyclo[4.2.0]octane core, a feature not present in many alternative scaffolds [2].

nAChR Agonists Analgesia Nicotinic Receptors

Optimal Application Scenarios for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in Research and Development


Development of Stereochemically Pure nAChR Ligand Libraries

The compound's defined (1S,6R) stereochemistry makes it an ideal chiral building block for synthesizing libraries of novel nAChR agonists. The class-leading potency of the 3,8-diazabicyclo[4.2.0]octane scaffold ensures that derivatives will likely exhibit high affinity and functional activity, enabling structure-activity relationship (SAR) studies aimed at optimizing receptor subtype selectivity and pharmacokinetic properties.

Precise SAR Studies on N-Methylation Effects in Bicyclic Diamines

The 3-methyl substitution pattern differentiates this compound from the 8-methyl isomer . This allows researchers to specifically probe the steric and electronic consequences of N-methylation at the 3-position on receptor binding and functional outcomes. Such studies are critical for understanding the molecular recognition events governing nAChR subtype selectivity [1].

Synthesis of Analgesic Lead Compounds Targeting α4β2 nAChRs

Given the demonstrated analgesic efficacy of 3,8-diazabicyclo[4.2.0]octane-derived ligands in the rat formalin model [2], this compound serves as a key intermediate for developing novel, non-opioid analgesics. The core's high potency at the α4β2 receptor, a validated pain target, provides a strong rationale for its use in medicinal chemistry campaigns focused on pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.